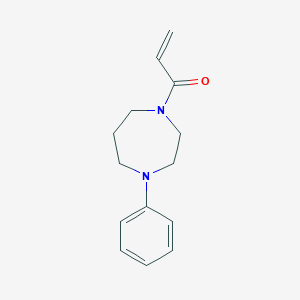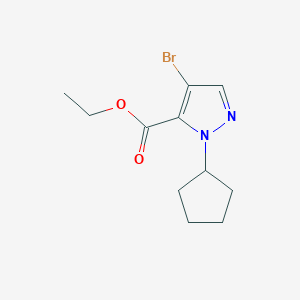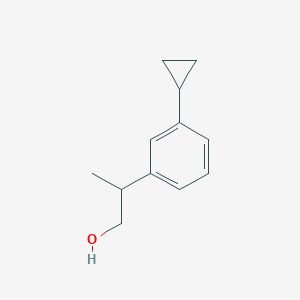
2-(3-Cyclopropylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropylphenyl)propan-1-ol, also known as CPP or CPP-OH, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-OH is a chiral compound that belongs to the family of arylpropanols, which are known for their analgesic, anti-inflammatory, and antipyretic properties. CPP-OH has been shown to exhibit a wide range of biological activities, including modulation of the immune system, inhibition of pain, and protection against neurodegeneration.
Mecanismo De Acción
2-(3-Cyclopropylphenyl)propan-1-ol-OH exerts its biological effects by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor type 2. By binding to these receptors, 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can improve cognitive function and memory retention in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Cyclopropylphenyl)propan-1-ol-OH in laboratory experiments is its ability to modulate the immune response without causing significant side effects. However, the limited availability and high cost of 2-(3-Cyclopropylphenyl)propan-1-ol-OH can be a limitation for researchers who wish to study its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-Cyclopropylphenyl)propan-1-ol-OH, including its use in the treatment of autoimmune diseases, neurodegenerative disorders, and pain management. Further research is needed to elucidate the exact mechanisms of action of 2-(3-Cyclopropylphenyl)propan-1-ol-OH and to determine its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for 2-(3-Cyclopropylphenyl)propan-1-ol-OH could help to increase its availability and reduce its cost, making it more accessible for researchers and clinicians alike.
Métodos De Síntesis
2-(3-Cyclopropylphenyl)propan-1-ol-OH can be synthesized through various methods, including the reduction of 2-(3-Cyclopropylphenyl)propan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-cyclopropylphenylmagnesium bromide with 1-chloropropane-2-ol. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been extensively studied for its therapeutic potential in various fields of medicine, including immunology, neurology, and pain management. Recent studies have shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes 2-(3-Cyclopropylphenyl)propan-1-ol-OH a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2694296.png)
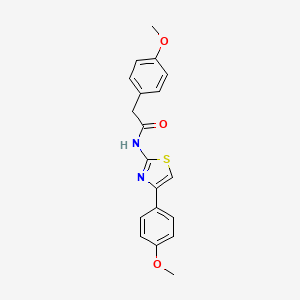

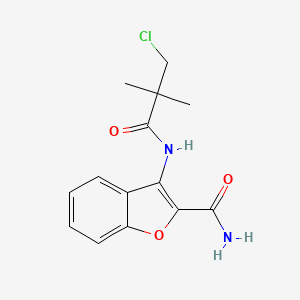
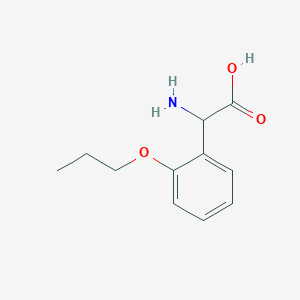

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)
